2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole class of compounds, which are characterized by their bicyclic structure containing a five-membered nitrogen-containing ring fused to a six-membered ring. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be synthesized through various chemical reactions involving the indazole core and specific functional groups. The synthesis typically requires careful selection of reagents and conditions to ensure high yield and purity.
2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide can be classified as:
The synthesis of 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide typically involves several key steps:
The synthesis may also involve optimization techniques such as solvent-free reactions or the use of catalysts to enhance yield and reduce environmental impact.
The molecular structure of 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide can be represented with the following data:
| Property | Data |
|---|---|
| CAS Number | 919108-64-8 |
| IUPAC Name | 2-Ethyl-3-methoxy-N-(3-methylbutyl)indazole-6-carboxamide |
| InChI Key | XEYLNWGMSCDDEI-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC |
The structure showcases a complex arrangement that includes an ethyl group, a methoxy group, and a carboxamide functional group attached to the indazole core.
2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide likely involves its interaction with specific biological targets. This may include binding to receptors or enzymes, leading to modulation of their activity and subsequent biological effects. The exact pathways can vary based on the specific application but may include inhibition of certain enzymes or interference with signal transduction pathways.
The compound exhibits various physical properties that are crucial for its characterization:
Key chemical properties include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed for characterization, providing insights into the molecular structure and functional groups present within the compound.
2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide has several applications in scientific research:
The diverse applications highlight its significance in both academic research and industrial settings, underscoring its potential impact on drug discovery and development.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1